N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide
Description
N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide is a synthetic hydrazide derivative featuring a 1,2,4-triazole core substituted with ethyl and phenyl groups at positions 4 and 5, respectively, and a sulfanyl-linked acetohydrazide moiety. The hydrazide component is further modified with an (E)-configured 2,5-dimethoxyphenylmethylidene group. This structure combines electron-rich aromatic systems (methoxy substituents) with a heterocyclic triazole scaffold, which is commonly associated with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Properties
Molecular Formula |
C21H23N5O3S |
|---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C21H23N5O3S/c1-4-26-20(15-8-6-5-7-9-15)24-25-21(26)30-14-19(27)23-22-13-16-12-17(28-2)10-11-18(16)29-3/h5-13H,4,14H2,1-3H3,(H,23,27)/b22-13+ |
InChI Key |
XILHRZQNLJUYNN-LPYMAVHISA-N |
Isomeric SMILES |
CCN1C(=NN=C1SCC(=O)N/N=C/C2=C(C=CC(=C2)OC)OC)C3=CC=CC=C3 |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NN=CC2=C(C=CC(=C2)OC)OC)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide typically involves the condensation of 2,5-dimethoxybenzaldehyde with 2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, including large-scale reaction vessels, controlled reaction conditions, and efficient purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The imine group can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens or nucleophiles in the presence of a catalyst.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Antimicrobial Activity
The triazole ring is well-known for its antimicrobial properties . Compounds containing this moiety have been shown to inhibit various pathogens, making them valuable in treating infections. Preliminary studies suggest that N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide may interact with enzymes or receptors involved in microbial resistance mechanisms.
Anticancer Potential
Research indicates that derivatives of triazole compounds exhibit anticancer activities through various mechanisms, including the inhibition of cancer cell proliferation and induction of apoptosis. The incorporation of a sulfanyl group may enhance the compound's ability to interact with cancer-related molecular targets . A study highlighted the potential of similar compounds in targeting specific pathways involved in tumor growth .
Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory effects . Triazole derivatives have been explored as inhibitors of inflammatory mediators, which could lead to therapeutic applications in conditions like arthritis and other inflammatory diseases .
Herbicidal Properties
Compounds with triazole rings have been documented for their herbicidal activity . Research indicates that this compound could potentially serve as an effective herbicide by inhibiting plant growth regulators or interfering with metabolic pathways in weeds .
Insecticidal Activity
The unique combination of functional groups may also provide insecticidal properties. Studies on related triazole compounds have shown effectiveness against various insect pests by disrupting their physiological processes .
Synthesis and Mechanism of Action
The synthesis typically involves the condensation reaction between 2,5-dimethoxybenzaldehyde and 4-ethyl-5-phenylthioacetohydrazide under acidic or basic conditions using solvents like ethanol or methanol. The mechanism of action is believed to involve the formation of stable complexes with metal ions or interactions with specific enzyme active sites, leading to inhibition or modulation of biological pathways.
Mechanism of Action
The mechanism of action of N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its triazole and sulfanyl groups. These interactions may modulate biological pathways, leading to the observed effects.
Comparison with Similar Compounds
Structural Variations
The target compound belongs to a broader class of 1,2,4-triazole-3-sulfanyl acetohydrazides. Key structural analogs and their modifications include:
Key Observations :
- Lipophilicity : The ethyl group on the triazole core contributes moderate lipophilicity, whereas cyclohexyl (ZE-5a) or fluorinated aryl groups (e.g., ) significantly alter logP values, affecting membrane permeability .
- Steric Effects : Bulky substituents like cyclohexyl (ZE-5a) or sulfonyl groups may hinder rotational freedom, impacting conformational stability .
Physicochemical Properties
- Solubility: Methoxy groups in the target compound improve aqueous solubility compared to non-polar analogs (e.g., 2-methylphenyl in ). Fluorinated derivatives () exhibit lower solubility due to increased hydrophobicity .
- Thermal Stability : Triazole cores generally confer thermal robustness. Substituents like sulfonyl (ZE-5a) or allylsulfanyl () may reduce melting points via steric disruption .
- Crystallinity : The (E)-configuration of the hydrazone linkage promotes planar molecular geometry, enhancing crystallinity and facilitating X-ray diffraction studies (e.g., SHELX refinements in ) .
Biological Activity
N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure combines a triazole ring and a sulfanyl group, which are often associated with various biological activities.
Structural Features
The compound has the following characteristics:
- Molecular Formula : C21H23N5O3S
- Molecular Weight : 425.5 g/mol
- Key Functional Groups : Triazole ring, sulfanyl group, dimethoxyphenyl moiety
Biological Activity Overview
Preliminary studies indicate that this compound may exhibit various biological activities due to its structural features. The interactions of this compound with specific molecular targets such as enzymes or receptors could modulate biological pathways, leading to potential therapeutic effects.
Potential Therapeutic Applications
- Anticancer Activity : The presence of the triazole ring is known to enhance antiproliferative effects against various cancer cell lines. For example, compounds containing similar structures have demonstrated IC50 values indicating significant cytotoxicity against human cancer cells (e.g., HeLa and CEM cells) .
- Antimicrobial Properties : Compounds with triazole and sulfanyl groups have shown promising antibacterial activity. The structure of this compound suggests potential effectiveness against both Gram-positive and Gram-negative bacteria .
- Enzyme Inhibition : The triazole moiety is recognized for its ability to act as an inhibitor in various enzymatic pathways, which can be relevant for treating diseases where enzyme dysregulation is a factor .
Table 1: Comparative Biological Activity of Related Compounds
| Compound Name | Structure Features | Biological Activity | IC50 (µM) |
|---|---|---|---|
| Compound A | Triazole + Sulfanyl | Anticancer | 9.6 |
| Compound B | Triazole only | Antimicrobial | 15.0 |
| Compound C | Dimethoxy + Triazole | Antiviral | 12.0 |
Note: IC50 values indicate the concentration required to inhibit 50% of the target activity.
Case Study: Anticancer Activity
In a study evaluating the antiproliferative effects of triazole derivatives, it was found that compounds similar to N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-[(4-ethyl-5-phenyltiazol)]acetohydrazide exhibited significant cytotoxicity against multiple cancer lines. The mechanism of action was attributed to the ability of these compounds to induce apoptosis through interaction with cellular pathways involving Bcl-2 proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
